2-[(2-Nitrophenyl)methoxy]benzoic acid
Description
2-[(2-Nitrophenyl)methoxy]benzoic acid is a benzoic acid derivative characterized by a methoxy linker bridging the aromatic benzoic acid core and a 2-nitrophenyl substituent. The nitro group (-NO₂) at the ortho position of the phenyl ring confers distinct electronic and steric properties, making this compound a subject of interest in medicinal chemistry and materials science. Its structure combines the acidity of the carboxylic acid group with the electron-withdrawing nature of the nitro group, which influences reactivity, solubility, and intermolecular interactions.
Properties
IUPAC Name |
2-[(2-nitrophenyl)methoxy]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c16-14(17)11-6-2-4-8-13(11)20-9-10-5-1-3-7-12(10)15(18)19/h1-8H,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWLLQDOXOOHPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Nitrophenyl)methoxy]benzoic acid typically involves the reaction of 2-hydroxybenzoic acid with 2-nitrobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Nitrophenyl)methoxy]benzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylic acid derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) as oxidizing agents.
Major Products Formed
Reduction: 2-[(2-Aminophenyl)methoxy]benzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Oxidation: Oxidized benzoic acid derivatives.
Scientific Research Applications
2-[(2-Nitrophenyl)methoxy]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-Nitrophenyl)methoxy]benzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzoic acid moiety can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzoic Acid Derivatives
Key Observations:
Electronic Effects: The nitro group in this compound is strongly electron-withdrawing, enhancing the acidity of the benzoic acid proton compared to electron-donating groups (e.g., -OCH₃ in 2-(3-Methoxyphenoxy)benzoic acid) . Bromo and chloro substituents (e.g., in and ) provide moderate electron withdrawal but lack the photolabile characteristics of nitro groups, as seen in bis-CNB-GABA’s photoactivation .
Biological Activity :
- Nitrophenyl derivatives are associated with photolabile properties, as demonstrated in bis-CNB-GABA’s use as a neuronal modulator activated by 405 nm light .
- Methoxy-substituted analogues (e.g., 2-(methoxy)benzoic acid in ) exhibit phytotoxicity modulated by substituent position; nitro groups may amplify such effects due to increased electrophilicity .
Synthetic Accessibility :
- Bromo and chloro analogues (e.g., and ) are commercially available, suggesting established synthetic routes. Nitro derivatives may require specialized nitration steps or protective group strategies.
Physicochemical and Spectroscopic Properties
Table 2: NMR and Spectral Data Comparison
- The nitro group in this compound likely deshields adjacent protons, causing downfield shifts compared to methoxy or halogenated analogues.
Biological Activity
2-[(2-Nitrophenyl)methoxy]benzoic acid is a compound that has garnered interest for its potential biological activities. Its unique chemical structure, which includes a nitrophenyl group and a methoxy substituent on the benzoic acid framework, suggests various mechanisms of action in biological systems. This article explores the compound's biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 273.27 g/mol. The compound features:
- A benzoic acid backbone.
- A methoxy group (-OCH) attached to the benzene ring.
- A nitrophenyl group (-NO) that may enhance its reactivity and biological interactions.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit notable antioxidant properties. For example, the presence of methoxy groups in phenolic compounds often correlates with increased radical scavenging activity. Studies utilizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay have shown that such compounds can effectively neutralize free radicals, thereby potentially mitigating oxidative stress in biological systems .
Anti-inflammatory Effects
The compound's structural similarity to known COX-2 inhibitors suggests potential anti-inflammatory activity. Research into related methoxyphenols has demonstrated their ability to inhibit COX-2 enzyme activity, which is crucial in mediating inflammatory responses . The inhibition of this pathway may position this compound as a candidate for further investigation as a non-steroidal anti-inflammatory drug (NSAID).
Cytotoxicity
Preliminary studies suggest that derivatives of benzoic acid can exhibit cytotoxic effects on various cancer cell lines. The cytotoxicity of this compound could be evaluated using assays such as MTT or Alamar Blue, which measure cell viability and proliferation. Understanding its IC50 values against specific cancer cell lines will be essential for assessing its therapeutic potential.
The proposed mechanisms by which this compound exerts its biological effects include:
- Radical Scavenging : The methoxy group may enhance the compound's ability to donate electrons, thus neutralizing free radicals.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, particularly COX enzymes.
- Cell Cycle Interference : Cytotoxic effects may arise from interference with cellular processes such as DNA replication or apoptosis induction.
Case Studies and Research Findings
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
